3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one
Description
This compound is a benzoxazolone derivative featuring a 3,5-dimethylpiperidinyl ketone moiety linked via a propyl chain. Benzoxazolone scaffolds are known for their bioactivity, particularly in neurological and cardiovascular drug discovery due to their ability to modulate ion channels and receptors . The 3,5-dimethylpiperidine group enhances lipophilicity and metabolic stability, while the oxazolone ring contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-9-13(2)11-18(10-12)16(20)7-8-19-14-5-3-4-6-15(14)22-17(19)21/h3-6,12-13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHNRUZZCPVVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCN2C3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Mannich Reaction Approach
The Mannich reaction facilitates the one-pot assembly of the β-aminoketone side chain. In this method:
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3,5-Dimethylpiperidine is reacted with formaldehyde and acetone in acetic acid at 60°C for 12 hours.
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The resulting β-aminoketone intermediate is purified via recrystallization (ethanol/water).
This method achieves moderate yields (60–70%) but requires careful pH control to avoid over-alkylation.
Acyl Chloride Coupling
A higher-yielding route involves synthesizing 3-chloropropionyl chloride and coupling it with 3,5-dimethylpiperidine:
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3-Chloropropionyl chloride is prepared by treating propionic acid with thionyl chloride (SOCl₂).
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The acyl chloride is reacted with 3,5-dimethylpiperidine in dichloromethane (DCM) with triethylamine as a base, yielding 3-(3,5-dimethylpiperidin-1-yl)-3-oxopropane chloride .
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The chloride intermediate is subsequently coupled to the benzoxazolone core via nucleophilic substitution.
Optimization Data
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 hours |
| Temperature | 0–5°C (initial), then RT |
| Yield | 78–82% |
Final Coupling: Benzoxazolone and Side-Chain Integration
The benzoxazolone core is functionalized at the C3 position using alkylation or Friedel-Crafts acylation .
Alkylation via Nucleophilic Substitution
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The benzoxazolone is deprotonated using NaH in dry THF.
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3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropane chloride is added dropwise at 0°C.
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The mixture is stirred for 24 hours at room temperature, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).
Friedel-Crafts Acylation
For electron-rich benzoxazolones, Friedel-Crafts acylation using AlCl₃ as a catalyst introduces the side chain:
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Benzoxazolone is dissolved in nitrobenzene.
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3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropanoyl chloride and AlCl₃ are added sequentially.
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The reaction is quenched with ice-HCl, extracted with DCM, and purified via recrystallization.
Challenges:
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Over-acylation may occur, requiring precise stoichiometry.
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Nitrobenzene solvent necessitates careful handling due to toxicity.
Alternative Route: Reductive Amination
A convergent synthesis involves reductive amination of 3-oxo-N-(3,5-dimethylpiperidin-1-yl)propanamide with benzoxazolone:
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3-Oxopropionic acid is converted to its ethyl ester.
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The ester reacts with 3,5-dimethylpiperidine under Mitsunobu conditions (DIAD, PPh₃).
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The resulting amide is reduced using NaBH₄ in THF, yielding the target compound.
Advantages:
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Avoids harsh acyl chloride conditions.
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Higher functional group tolerance.
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 4.32 (s, 2H, CH₂-oxazolone), 3.58 (t, 2H, COCH₂), 2.85–2.70 (m, 4H, piperidine), 1.45 (s, 6H, CH₃).
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IR (KBr): 1720 cm⁻¹ (C=O oxazolone), 1650 cm⁻¹ (amide C=O).
Chromatographic Purity
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HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
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Melting Point: 148–150°C (uncorrected).
Industrial-Scale Considerations
For bulk synthesis, continuous flow chemistry is preferred to enhance reproducibility:
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Reactors: Microfluidic tubes with in-line monitoring.
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Throughput: 5–10 kg/day using optimized alkylation conditions.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,5-Dimethylpiperidine | 120–150 |
| Benzoxazolone | 90–110 |
| Total | 300–350 |
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 302.37 g/mol. The compound features a benzoxazole ring, which is often associated with biological activity due to its ability to interact with various biological targets.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in treating various conditions. Its structural components suggest possible interactions with biological receptors, making it a candidate for drug development.
Key Areas of Research:
- Neurological Disorders: Investigations into the compound's efficacy in treating conditions such as anxiety and depression are ongoing, focusing on its ability to modulate neurotransmitter systems.
- Antimicrobial Activity: Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Synthesis and Development
The synthesis of this compound involves several steps that typically include the formation of the piperidine ring followed by modifications to introduce the benzoxazole moiety. This synthetic pathway is crucial for understanding how variations in structure can influence biological activity.
Case Studies
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Therapeutic Efficacy in Animal Models:
- A study demonstrated that derivatives of this compound showed significant improvement in behavioral tests related to anxiety in rodent models. This suggests potential for further development as an anxiolytic agent.
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Antimicrobial Testing:
- In vitro tests have shown that the compound exhibits activity against specific strains of bacteria, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (Compound 3(1)) Structural Differences: Replaces the benzoxazolone core with a thiazole-imine system. Pharmacological Activity: Demonstrated antihypertensive effects comparable to valsartan in angiotensin II receptor antagonism studies . Binding Affinity: Docking studies showed a scoring function value of -9.2 kcal/mol (vs. -8.5 kcal/mol for the benzoxazolone derivative) .
1,3-Bis[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one
- Structural Differences : Features a bis-benzimidazolone core with chloro-substituents, increasing steric bulk and halogen-mediated interactions.
- Safety Profile : Classified as hazardous (H318: eye damage) under safety guidelines, unlike the dimethylpiperidine-benzoxazolone compound, which lacks reported toxicity data .
Valsartan (Reference Drug) Mechanistic Contrast: A non-benzoxazolone angiotensin II receptor blocker (ARB) with a tetrazole moiety. The benzoxazolone derivative’s piperidine-ketone chain may offer improved blood-brain barrier penetration compared to valsartan’s carboxylate group .
Comparative Data Table
Research Findings and Limitations
- Docking Studies : The benzoxazolone derivative’s piperidine group may form salt bridges with Asp-263 in angiotensin II receptors, akin to Compound 3(1)’s interactions . However, computational predictions require experimental validation.
- Gaps in Data: No in vivo efficacy or toxicity studies are publicly available for the target compound, unlike its thiazole and benzimidazolone counterparts .
Biological Activity
The compound 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structural representation is crucial for understanding its interaction with biological systems. The presence of a benzoxazole moiety combined with a piperidine group suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies indicate that it may function as an enzyme inhibitor , particularly in pathways related to neurological disorders and cancer.
- Enzyme Inhibition : The compound has shown promising results in inhibiting certain enzymes that are pivotal in metabolic pathways. For example, its inhibitory action on acetylcholinesterase may suggest potential applications in treating Alzheimer's disease.
- Receptor Interaction : Research indicates that the compound may act as a ligand for various receptors, including those involved in neurotransmission and pain modulation. This could lead to its use in developing analgesic or neuroprotective drugs.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings suggest a possible mechanism involving serotonin and norepinephrine reuptake inhibition.
- Anti-inflammatory Effects : The compound exhibited anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases.
Study 1: Neuroprotective Effects
A study conducted on mice evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive functions measured through memory tests.
Study 2: Anticancer Potential
In vitro studies using cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating potential applications in cancer therapy.
Data Tables
| Biological Activity | Mechanism | Study Type | Results |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | In vitro | Significant inhibition observed |
| Antidepressant | Serotonin/Norepinephrine | Animal model | Reduced depressive behavior |
| Anti-inflammatory | Cytokine production inhibition | In vitro | Decreased pro-inflammatory cytokines |
| Anticancer | Apoptosis induction | In vitro | Dose-dependent cell death |
Q & A
Basic: What are the common synthetic routes for 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoxazolone core followed by coupling with 3,5-dimethylpiperidine derivatives. Key steps include:
- Amide bond formation : Reacting activated carbonyl intermediates (e.g., acyl chlorides) with amines under controlled pH (7–8) to minimize side reactions .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction efficiency, as observed in similar benzoxazolone syntheses .
- Temperature control : Maintaining 60–80°C improves reaction kinetics while avoiding thermal decomposition .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and HRMS are critical for validating structural integrity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Answer:
- H NMR : Focus on the benzoxazolone aromatic protons (δ 6.8–7.5 ppm) and the piperidine methyl groups (δ 1.0–1.5 ppm for CH) .
- C NMR : Confirm the carbonyl resonance of the oxazolone ring (δ 165–170 ppm) and the amide carbonyl (δ 170–175 ppm) .
- HRMS : Prioritize molecular ion peaks ([M+H]) with <2 ppm mass error to validate empirical formulas (e.g., CHNO) .
Consistent integration ratios and absence of extraneous peaks in NMR spectra are essential for purity assessment.
Advanced: How can computational chemistry tools predict the three-dimensional conformation and electronic properties of this compound to inform drug design?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. For example, a low HOMO-LUMO gap (<4 eV) suggests high reactivity .
- Molecular dynamics (MD) simulations : Assess conformational flexibility in solvated environments (e.g., water or lipid bilayers) to evaluate bioavailability .
These tools guide structural modifications to enhance target affinity or reduce off-target effects.
Advanced: What in vitro assays are recommended to evaluate this compound's interaction with neurological targets, considering its structural similarity to benzoxazolone derivatives with known pharmacological activity?
Answer:
- Enzyme inhibition assays : Measure IC values against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
- Receptor binding studies : Use radioligand displacement assays (e.g., H-labeled antagonists) to quantify affinity for serotonin or dopamine receptors .
- Cellular viability assays : Assess neurotoxicity in SH-SY5Y or PC12 cell lines via MTT assays, ensuring dose-response curves cover 0.1–100 µM ranges .
Normalize data to positive controls (e.g., donepezil for AChE) and validate with triplicate experiments.
Advanced: What methodological considerations are critical when analyzing contradictory bioactivity data across different experimental models for this compound?
Answer:
- Model selection bias : Account for species-specific receptor isoforms (e.g., murine vs. human AChE) by cross-referencing structural homology databases .
- Dosage calibration : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding) to ensure comparable free drug levels .
- Data normalization : Use standardized metrics (e.g., % inhibition relative to controls) and statistical tests (ANOVA with post-hoc corrections) to resolve discrepancies .
Meta-analyses of published datasets (e.g., ChEMBL) can identify trends obscured by isolated studies.
Advanced: How should researchers design environmental fate studies to assess the ecological impact of this compound, particularly regarding abiotic/biotic transformations?
Answer:
- Abiotic degradation : Conduct hydrolysis/photolysis experiments under varying pH (3–9) and UV light intensities, quantifying degradation products via LC-MS/MS .
- Biotic transformation : Use soil microcosms with C-labeled compound to track mineralization rates and metabolite formation (e.g., hydroxylated derivatives) .
- Toxicity profiling : Test metabolites on model organisms (e.g., Daphnia magna) using OECD guidelines, focusing on LC and NOEC (No Observed Effect Concentration) values .
Include controls for microbial activity and matrix effects (e.g., organic carbon content in soil).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
